molecular formula C18H17Cl2NOS B1359504 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-10-3

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone

Cat. No. B1359504
M. Wt: 366.3 g/mol
InChI Key: QRURJXYCGFLAQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

DTMBP is synthesized through Friedel-Crafts condensation. It is related to Benzophenone (BP) photophores, which possess unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.


Molecular Structure Analysis

The molecular formula of DTMBP is C18H17Cl2NOS, and its molecular weight is 366.3 g/mol.


Chemical Reactions Analysis

The study of benzophenone-sensitized reactions, like the one involving 2-quinolinecarbonitriles, demonstrates the chemical versatility of benzophenone derivatives. These reactions result in various products like triazapentaphene and dicyanoquinoline, showcasing the role of benzophenone in facilitating diverse chemical transformations.


Physical And Chemical Properties Analysis

DTMBP is a colorless solid that is soluble in organic solvents and has a melting point of 176°C.

Scientific Research Applications

Photophore Applications in Biochemistry

Benzophenone (BP) photophores, related to 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone, have diverse applications in biochemistry. They possess unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation. This process is utilized in various ways, such as ligand-protein interaction mapping, target identification, proteome profiling, bioconjugation, and surface grafting (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Antitumor Activity

Certain benzophenone derivatives, including morpholino and thiomorpholino benzophenones, have shown potent cytotoxic and antitumor activities. These compounds, synthesized through Friedel-Crafts condensation, exhibited significant effects against P388 murine leukemia and PC-6 human lung carcinoma cells, indicating their potential in cancer therapy (Kumazawa et al., 1997).

Chemical Synthesis and Reactivity

The study of benzophenone-sensitized reactions, like the one involving 2-quinolinecarbonitriles, demonstrates the chemical versatility of benzophenone derivatives. These reactions result in various products like triazapentaphene and dicyanoquinoline, showcasing the role of benzophenone in facilitating diverse chemical transformations (HataNorisuke & OhtsukaRyoichi, 1975).

Environmental Applications

Research on benzophenone-4 in environmental applications highlights the growing concern over its presence in water bodies. Novel tertiary amine-functionalized adsorption resins were developed for the effective removal of benzophenone-4 from water, demonstrating the environmental implications and remediation strategies for these compounds (Zhou et al., 2018).

properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRURJXYCGFLAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642935
Record name (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone

CAS RN

898783-10-3
Record name (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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